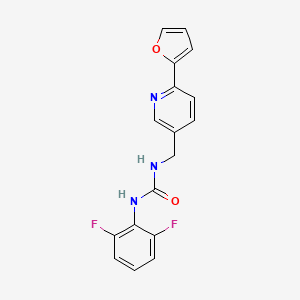![molecular formula C22H17NO2 B2814225 6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-11-0](/img/structure/B2814225.png)
6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione”, there are general methods for synthesizing similar compounds. For instance, 5H-Dibenz[b,f]azepine, a tricyclic amine with a seven-membered ring, is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs . It can be used to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione and related compounds have been studied for their potential antitumor activities. Some derivatives of this compound exhibit in vitro antitumor activity, indicating their potential for further development as cancer therapeutics. For example, Kunick (1999) discussed entities within this series possessing in vitro antitumor activity, highlighting their relevance in potential cancer treatment (Kunick, 1999).
Inhibition Performance in Corrosion Protection
This compound has been evaluated for its performance in corrosion inhibition. Chafiq et al. (2020) studied its derivatives for mild steel protection in acidic environments. They found that these compounds are effective inhibitors in such conditions, with their adsorption on metal surfaces being a mix of physical and chemical processes (Chafiq et al., 2020).
Synthesis and Structural Analysis
Research has also focused on synthesizing and analyzing the structure of similar compounds. For example, Kohara et al. (2002) worked on synthesizing derivatives like thieno[3,2-c][1]benzazepine and provided structural insights (Kohara et al., 2002).
Potential Antiproliferative Agents
Compounds related to 6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione have been synthesized with the aim of discovering new antiproliferative agents. Kohfeld et al. (2007) reported the synthesis of related compounds and tested them against a panel of human cancer cell lines, revealing their potential as antiproliferative agents (Kohfeld et al., 2007).
Photodimerization Studies
Research into the photodimerization of compounds structurally similar to 6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione has been conducted. Puar and Vogt (1978) discussed the photochemical dimerization of 2 H -2-benzazepine-1,3-diones, which are structurally related, providing insights into their potential chemical behavior under specific conditions (Puar & Vogt, 1978).
Antimicrobial and Anti-Inflammatory Properties
Some derivatives of this compound have been explored for their antimicrobial and anti-inflammatory properties. Kendre et al. (2015) synthesized a series of derivatives and evaluated them for their potential in these areas (Kendre et al., 2015).
Asymmetric Synthesis Applications
The compound and its derivatives have been used in asymmetric synthesis research. Mukaiyama et al. (1978) explored the use of similar oxazepine derivatives in the synthesis of highly optically active β-substituted alkanoic acids (Mukaiyama et al., 1978).
Eigenschaften
IUPAC Name |
6-(2,5-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-11-12-15(2)20(13-14)23-21(24)18-9-5-3-7-16(18)17-8-4-6-10-19(17)22(23)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYHDXOMZVHAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B2814143.png)
![2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2814147.png)
![3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2814148.png)
![3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2814151.png)

![2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2814154.png)


![N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2814157.png)

![methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2814160.png)
![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)
